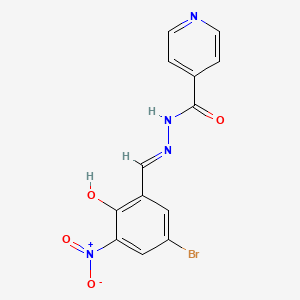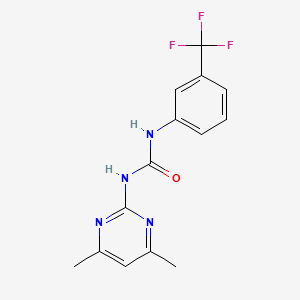
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a furan ring and a malonate ester, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting diethyl malonate with 5-(4-methylphenyl)-2-furaldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The malonate ester can undergo nucleophilic substitution reactions to form various substituted malonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
科学的研究の応用
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate involves its ability to act as a Michael acceptor in nucleophilic addition reactions. The compound’s furan ring and malonate ester groups provide sites for interaction with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in organic synthesis to construct complex molecular architectures.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl phenylmalonate: An aromatic malonic ester used in the synthesis of barbiturates.
Diethyl benzylidenemalonate: Another malonic ester derivative used as a pharmaceutical intermediate.
Uniqueness
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate is unique due to the presence of both a furan ring and a malonate ester in its structure. This combination imparts distinct reactivity and makes it a versatile intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications.
特性
CAS番号 |
304896-38-6 |
|---|---|
分子式 |
C19H20O5 |
分子量 |
328.4 g/mol |
IUPAC名 |
diethyl 2-[[5-(4-methylphenyl)furan-2-yl]methylidene]propanedioate |
InChI |
InChI=1S/C19H20O5/c1-4-22-18(20)16(19(21)23-5-2)12-15-10-11-17(24-15)14-8-6-13(3)7-9-14/h6-12H,4-5H2,1-3H3 |
InChIキー |
DVCNIVCPEPLRIM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B11978115.png)
![Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-](/img/structure/B11978125.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11978126.png)
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B11978128.png)
![N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11978146.png)
![3-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11978147.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978163.png)



![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978183.png)
![methyl 5-bromo-4-phenyl-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11978191.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11978198.png)
![1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11978205.png)
